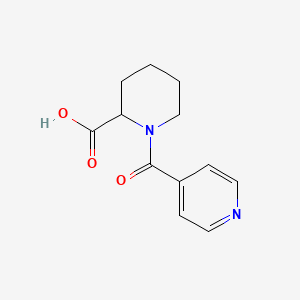
N-(4-Amino-2-methylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. Benzamides have been extensively studied due to their diverse biological activities, including anticonvulsant, gastroprokinetic, and anticancer properties . The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for various pharmacological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoyl chloride with an amine. For instance, the synthesis of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide involved the replacement of the morpholine oxygen with other atoms, which exhibited potent gastric emptying activity . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation reactions followed by cyclization and functional group transformations . These methods could potentially be adapted for the synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and molecular modeling have been used to determine the structures of various benzamides. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system . Molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants showed that the most active compounds adopt a similar, consistent conformation, which is important for their anticonvulsant activity . These studies highlight the importance of molecular conformation in the biological activity of benzamides.
Chemical Reactions Analysis
Benzamides can undergo various chemical reactions due to the presence of reactive functional groups. The amide group can participate in hydrogen bonding, which is a key interaction in the formation of crystal structures and potentially in the binding to biological targets . The reactivity of the benzamide moiety can also be modified by the introduction of different substituents on the benzene rings, which can affect the compound's electronic properties and, consequently, its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis and characterization of novel aromatic polyimides, which include benzamide derivatives, showed that these compounds have high thermal stability and specific heat capacities . The crystal and molecular structures of various N-phenyl-4-nitrobenzylamines provided insights into the intermolecular interactions and stacking behavior of these compounds . These properties are essential for understanding the behavior of benzamides in different environments and their potential as pharmaceutical agents.
科学的研究の応用
Novel Crystalline Forms
- Antagonist Applications : Novel crystalline forms of benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-3-methylbenzamide, have been found effective as NK1/NK2 antagonists, treating a range of disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Synthesis and Molecular Docking
- Antibacterial Properties : Benzamide derivatives have shown potent antibacterial properties, with specific compounds displaying significant minimum inhibitory concentration values against various bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Potential Anticancer Agent
- Cancer Treatment : A benzamide derivative has been identified as a potential anticancer agent, inhibiting kinesin spindle protein and inducing cellular death in cancer cells (Theoclitou et al., 2011).
Psycho- and Neurotropic Properties
- Psychological and Neurological Effects : Certain benzamide compounds have shown specific sedative effects and considerable anti-amnesic and antihypoxic effects, making them promising for psychoactive treatments (Podolsky, Shtrygol’, & Zubkov, 2017).
Chemical Characterization and Analysis
- Spectroscopic Characterization : Detailed spectroscopic studies, including NMR and IR, have been conducted to understand the structural and chemical properties of various benzamide derivatives (Al Mamari & Al Lawati, 2019).
Antioxidant Activity
- Antioxidant Potential : Amino-substituted benzamides have been explored for their potential as antioxidants, with studies on their electrochemical oxidation mechanisms providing insights into their free radical scavenging activity (Jovanović et al., 2020).
Polymer Synthesis
- Polymer Synthesis : Benzamide derivatives have been used in the synthesis of novel aromatic polyimides, contributing to advancements in polymer science (Butt et al., 2005).
Safety And Hazards
The safety information available indicates that “N-(4-Amino-2-methylphenyl)-3-methylbenzamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUECRLOQVDFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

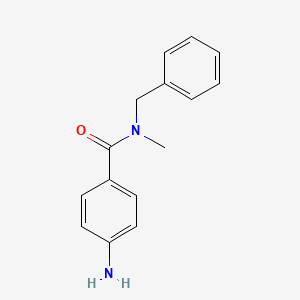

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
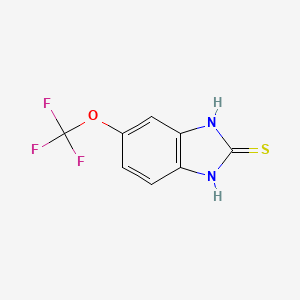
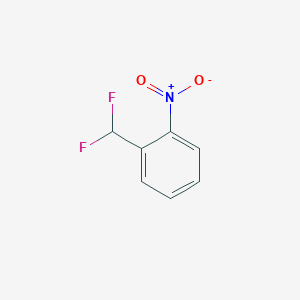
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

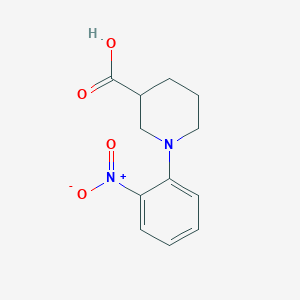

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)
